(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine

Chiral Amine Building Block Stereoselective Synthesis Pharmaceutical Intermediate

(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine is a chiral pyrimidine derivative characterized by a single stereocenter at the α-carbon of the ethylamine side chain, with the absolute configuration specified as (R). The compound features a reactive 2-chloropyrimidine core, a versatile handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
Cat. No. B12286276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine
Molecular FormulaC6H8ClN3
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(N=C1)Cl)N
InChIInChI=1S/C6H8ClN3/c1-4(8)5-2-9-6(7)10-3-5/h2-4H,8H2,1H3/t4-/m1/s1
InChIKeyIIPPNGGHPWLUHP-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine: A Defined Chiral Building Block for Stereospecific Pyrimidine Functionalization


(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine is a chiral pyrimidine derivative characterized by a single stereocenter at the α-carbon of the ethylamine side chain, with the absolute configuration specified as (R) . The compound features a reactive 2-chloropyrimidine core, a versatile handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups [1]. With a molecular weight of 157.60 g/mol and a reported purity of ≥95% , this compound serves as an enantiopure building block for the stereocontrolled synthesis of complex pharmaceutical intermediates and fine chemicals, distinguishing it from its achiral or racemic analogues.

Why (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine Cannot Be Substituted by Its (S)-Enantiomer or Racemic Mixture in Stereocontrolled Synthesis


The (R)-enantiomer of 1-(2-chloropyrimidin-5-yl)ethylamine is not interchangeable with its (S)-enantiomer or the racemic mixture in applications requiring stereochemical precision . Chiral amines are fundamental building blocks in the pharmaceutical industry, where the absolute configuration of a stereocenter profoundly influences the biological activity, pharmacokinetics, and safety profile of a resulting drug candidate [1]. The use of an incorrect enantiomer can lead to an inactive compound or, in the worst case, a toxic metabolite. For instance, substituting (1R)-1-(2-chloropyrimidin-5-yl)ethylamine with its (S)-counterpart would invert the stereochemistry of the final product, potentially compromising the intended interaction with a chiral biological target such as an enzyme or receptor [2]. Furthermore, the racemic mixture introduces an additional, unwanted stereoisomer that complicates purification and reduces the overall yield of the desired active pharmaceutical ingredient (API) by at least 50%, while also increasing the analytical burden for quality control.

Quantitative Differentiation Guide for (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine Procurement


Absolute Stereochemistry Confers Enantioselectivity in Downstream Pharmacophore Construction

The (R)-configuration of (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine directly dictates the three-dimensional orientation of the amine and chloropyrimidine moieties, a critical parameter for downstream stereoselective reactions [1]. While both (R)- and (S)-enantiomers share identical molecular weights (157.60 g/mol) and elemental composition (C6H8ClN3), their interaction with chiral environments—whether in a synthetic transformation or a biological target—is fundamentally different . The (R)-enantiomer is specifically required when the target molecule necessitates this specific spatial arrangement, such as in the synthesis of enantiopure (R)-heteroarylpyrimidine analogs where the chiral center is introduced early to control subsequent diastereomer formation [1].

Chiral Amine Building Block Stereoselective Synthesis Pharmaceutical Intermediate

Differential Reactivity of 2-Chloropyrimidine Core Enables Orthogonal Diversification Pathways

The 2-chloropyrimidine group of (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine provides a distinct, orthogonal reactive handle for late-stage functionalization, differentiating it from analogs like 2-chloro-5-ethylpyrimidine which lack the amine group for chiral derivatization . The chlorine atom at the 2-position of pyrimidine is highly activated for SNAr reactions due to the electron-withdrawing effect of the adjacent nitrogen atoms. In contrast, the same chlorine in a pyridine ring is significantly less reactive . This enhanced reactivity allows for mild reaction conditions and high yields in the displacement with amines, alkoxides, or thiols, providing a predictable and efficient route to 2-substituted pyrimidine libraries [1].

Nucleophilic Aromatic Substitution Cross-Coupling Synthetic Versatility

Enantiopure Building Block for C-Terminal Peptide Isosteres in Peptidomimetic Design

(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine serves as a key precursor for synthesizing chiral pyrimidines that act as C-terminal peptide isosteres [1]. A 2022 study demonstrated an efficient, stereoretentive methodology for generating enantioenriched pyrimidine derivatives from the chiral pool, which is crucial for constructing C-terminal modified peptidomimetics with defined stereochemistry [2]. This approach contrasts with racemic synthesis, which yields a mixture of diastereomers and requires laborious and costly chiral separation, such as chiral HPLC, to isolate the desired stereoisomer [3].

Peptidomimetics Peptide Isosteres Drug Discovery

Key Application Scenarios for (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine in R&D and Production


Stereocontrolled Synthesis of Advanced Pharmaceutical Intermediates

This compound is ideally suited for the early-stage introduction of a defined chiral center in complex drug molecules. As demonstrated in the synthesis of enantiopure (R)-heteroarylpyrimidine analogs [1], its use ensures stereochemical fidelity, avoiding the costly and time-consuming chiral resolution steps required for racemic mixtures. This application is critical for programs targeting chiral enzymes or receptors where the (R)-configuration is essential for desired biological activity.

Construction of C-Terminal Modified Peptidomimetics

The compound serves as a vital building block in the creation of peptidomimetics containing pyrimidine C-terminal isosteres [2]. The inherent stereoretentive nature of the synthesis [2] allows for the production of stereochemically pure peptidomimetics, which are designed to mimic natural peptides while offering enhanced metabolic stability and bioavailability—a key challenge in peptide-based drug development.

Rapid Library Generation via SNAr Diversification

The highly reactive 2-chloropyrimidine group [3] enables high-throughput parallel synthesis of diverse compound libraries for hit-to-lead optimization. Researchers can efficiently replace the chlorine with a wide range of amines, alcohols, or thiols under mild conditions, rapidly exploring structure-activity relationships (SAR) around a chiral pyrimidine scaffold.

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